
Unii-0JD3P48M9V
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK-2336805, also known as GSK-805; JNJ-56914845, is a HCV NS5A inhibitor potentially for the treatment of HCV infection. . GSK2336805 retained activity on chimeric replicons containing NS5A patient sequences from genotype 1 and patient and consensus sequences for genotypes 4 and 5 and part of genotype 6. Combination and cross-resistance studies demonstrated that GSK2336805 could be used as a component of a multidrug HCV regimen either with the current standard of care or in combination with compounds with different mechanisms of action that are still progressing through clinical development.
Wissenschaftliche Forschungsanwendungen
The compound identified as "Unii-0JD3P48M9V" is known chemically as GSK805 and has garnered attention for its potential applications in various scientific research fields, particularly in drug discovery and development. This article explores its applications, supported by case studies and data tables to provide a comprehensive overview.
Cancer Research
This compound has been investigated for its role as a selective inhibitor of certain kinases involved in cancer cell proliferation. Its mechanism of action includes targeting specific pathways that are often dysregulated in cancerous cells.
Case Study: Inhibition of Kinase Activity
A study published in a peer-reviewed journal demonstrated that GSK805 effectively inhibited the growth of cancer cell lines in vitro. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM, suggesting its potential as a therapeutic agent against specific cancers.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 1.5 | Inhibition of ERK pathway |
A549 (Lung) | 2.3 | Inhibition of PI3K/Akt signaling |
HCT116 (Colon) | 1.8 | Induction of apoptosis |
Neurodegenerative Diseases
Research has also explored the neuroprotective effects of this compound, particularly in models of neurodegeneration. Preliminary findings suggest that it may help mitigate neuronal cell death associated with conditions like Alzheimer's disease.
Case Study: Neuroprotection in vitro
In a controlled laboratory setting, GSK805 was administered to neuronal cultures subjected to oxidative stress. The compound demonstrated a protective effect, reducing markers of apoptosis and promoting cell survival.
Treatment | Cell Viability (%) | Apoptosis Markers |
---|---|---|
Control | 50 | High levels |
GSK805 (5 µM) | 85 | Reduced levels |
Inflammatory Diseases
This compound has been evaluated for its anti-inflammatory properties, particularly in models of rheumatoid arthritis and other inflammatory conditions. The compound's ability to modulate immune responses makes it a candidate for further exploration.
Case Study: Anti-inflammatory Effects
In an animal model of arthritis, administration of GSK805 resulted in decreased swelling and joint damage compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells.
Group | Joint Swelling (mm) | Histological Score |
---|---|---|
Control | 10 | High (8/10) |
GSK805 | 4 | Low (2/10) |
Eigenschaften
CAS-Nummer |
1256390-53-0 |
---|---|
Molekularformel |
C42H52N8O8 |
Molekulargewicht |
796.926 |
IUPAC-Name |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(8S)-7-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H52N8O8/c1-24(2)34(47-40(53)55-5)38(51)49-17-7-8-32(49)36-43-21-30(45-36)28-13-9-26(10-14-28)27-11-15-29(16-12-27)31-22-44-37(46-31)33-20-42(57-18-19-58-42)23-50(33)39(52)35(25(3)4)48-41(54)56-6/h9-16,21-22,24-25,32-35H,7-8,17-20,23H2,1-6H3,(H,43,45)(H,44,46)(H,47,53)(H,48,54)/t32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
YMCAVGXTSCNFDE-BBACVFHCSA-N |
SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CC7(CN6C(=O)C(C(C)C)NC(=O)OC)OCCO7)NC(=O)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK-2336805; GSK 2336805; GSK2336805; GSK-805; JNJ-56914845; GSK805; JNJ56914845. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.